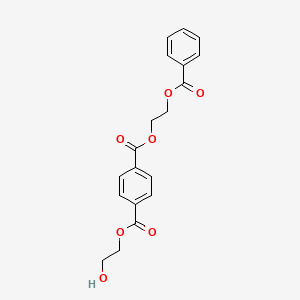
2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate is a complex organic compound with the molecular formula C19H18O7 It is known for its unique structural properties, which include both benzoyloxy and hydroxyethyl groups attached to a benzene-1,4-dicarboxylate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-(benzoyloxy)ethanol and 2-hydroxyethanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzoyloxy group can be reduced to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of hydroxyl-containing derivatives.
Substitution: Formation of new ester or amide derivatives.
Aplicaciones Científicas De Investigación
2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks the benzoyloxy group.
Diethyl terephthalate: Similar core structure but different ester groups.
Polyethylene terephthalate (PET): A polymeric form with repeating terephthalate units.
Uniqueness
2-(Benzoyloxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate is unique due to the presence of both benzoyloxy and hydroxyethyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
65388-47-8 |
|---|---|
Fórmula molecular |
C19H18O7 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
4-O-(2-benzoyloxyethyl) 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H18O7/c20-10-11-24-18(22)15-6-8-16(9-7-15)19(23)26-13-12-25-17(21)14-4-2-1-3-5-14/h1-9,20H,10-13H2 |
Clave InChI |
XHXLWQDDLPNZDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
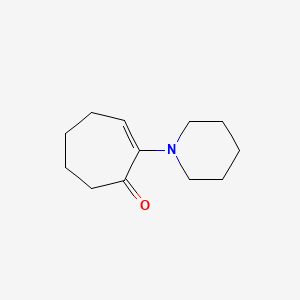
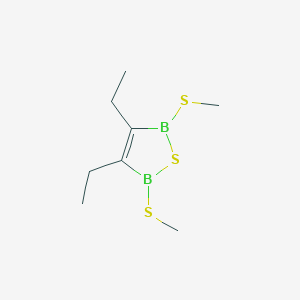
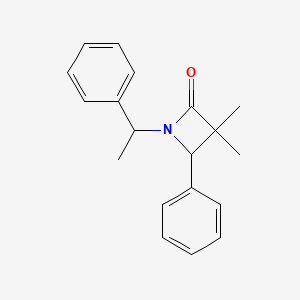
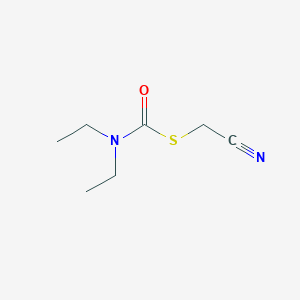
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
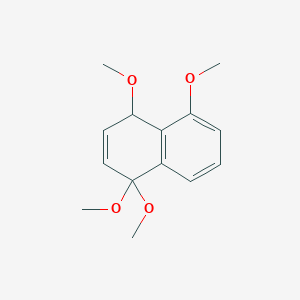
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
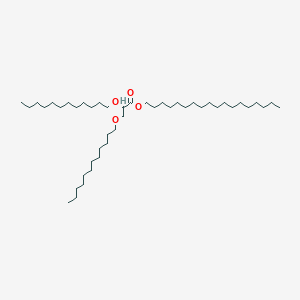
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
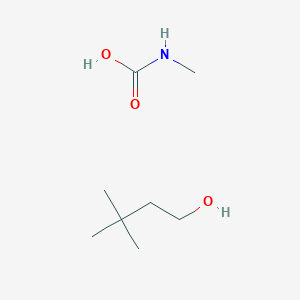
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
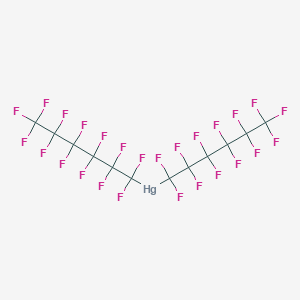
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
